Lsd1-IN-17
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Overview
Description
Lsd1-IN-17 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This demethylation process is essential for various biological processes, including development, differentiation, and the maintenance of stem cell pluripotency. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection strategies to introduce specific functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, continuous flow reactors, and process optimization to ensure high yield and purity. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-17 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under mild to moderate conditions.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like alkyl halides under various solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Lsd1-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis in various cell types.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of LSD1, such as acute myeloid leukemia and small cell lung cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new LSD1 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Lsd1-IN-17 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which are critical for the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from these histone residues, leading to changes in chromatin structure and gene expression. This inhibition can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Lsd1-IN-17 is compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective LSD1 inhibitor that also inhibits monoamine oxidase (MAO).
ORY-1001 (Iadademstat): A selective LSD1 inhibitor currently in clinical trials for the treatment of acute myeloid leukemia and small cell lung cancer.
GSK-2879552: Another selective LSD1 inhibitor in clinical development for cancer therapy
Uniqueness
This compound is unique due to its high selectivity for LSD1 over other histone demethylases and its potent inhibitory activity. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
List of Similar Compounds
- Tranylcypromine
- ORY-1001 (Iadademstat)
- GSK-2879552
- INCB059872
- CC-90011
- IMG-7289 (Bomedemstat)
- SP-2577 (Seclidemstat)
Properties
Molecular Formula |
C20H18N2OS |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C20H18N2OS/c21-19-11-18(19)13-4-6-17(7-5-13)22-20(23)15-3-1-2-14(10-15)16-8-9-24-12-16/h1-10,12,18-19H,11,21H2,(H,22,23) |
InChI Key |
XBAABOMMIHKQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CSC=C4 |
Origin of Product |
United States |
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